

Spectroscopic Profile of Phenoxyacetone: A Technical Guide

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Compound of Interest		
Compound Name:	Phenoxyacetone	
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This technical guide provides a comprehensive overview of the spectroscopic data for **phenoxyacetone** (CAS No. 621-87-4), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format to facilitate research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **phenoxyacetone**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **phenoxyacetone** provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.31 - 7.25	m	2H	Ar-H (meta)
6.99 - 6.94	m	1H	Ar-H (para)
6.90 - 6.87	m	2H	Ar-H (ortho)
4.52	S	2H	O-CH ₂
2.26	S	3H	CO-CH₃

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data acquired in CDCl₃ at 90 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **phenoxyacetone** molecule.

Chemical Shift (δ) ppm	Assignment
206.3	C=O
157.9	Ar-C (quaternary, attached to O)
129.5	Ar-C (meta)
121.5	Ar-C (para)
114.6	Ar-C (ortho)
73.9	O-CH₂
26.5	CO-CH₃

Note: Predicted data based on standard chemical shift values and analysis of similar structures.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060 - 3040	Medium	Aromatic C-H stretch
~2925	Weak	Aliphatic C-H stretch
~1725	Strong	C=O (ketone) stretch
~1600, ~1495	Strong	Aromatic C=C bending
~1240	Strong	Aryl-O-C stretch (asymmetric)
~1040	Strong	Aryl-O-C stretch (symmetric)
~750, ~690	Strong	Aromatic C-H out-of-plane bending

Note: These are characteristic absorption bands for a ketone with an aromatic ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Relative Intensity (%)	Proposed Fragment
150	45	[M] ⁺ (Molecular Ion)
107	100	[C ₇ H ₇ O] ⁺
94	30	[C ₆ H ₅ OH] ⁺
77	65	[C ₆ H ₅]+
43	80	[CH₃CO] ⁺

Source: NIST WebBook and PubChem.[2][3]



Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **phenoxyacetone** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

- ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: The spectrum is typically acquired on the same instrument with a protondecoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like **phenoxyacetone**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **phenoxyacetone** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

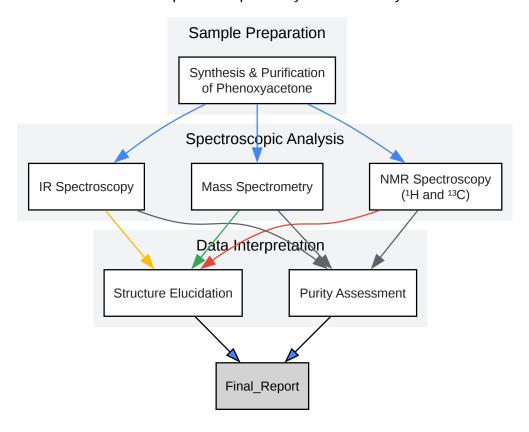


- Gas Chromatography (GC): A small volume of the sample solution (e.g., 1 μL) is injected into the GC, which separates the components of the sample. A common setup uses a capillary column (e.g., DB-5) with helium as the carrier gas and a temperature program that ramps from a lower temperature (e.g., 50°C) to a higher temperature (e.g., 250°C).
- Mass Spectrometry (MS): The separated components from the GC elute directly into the
 mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating
 ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **phenoxyacetone**.

Workflow for Spectroscopic Analysis of Phenoxyacetone





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Caption: A flowchart illustrating the process of spectroscopic analysis.

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